1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene
Description
1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene is a structurally complex molecule featuring a sulfonyl group attached to a 4-bromophenyl ring, a nitro-substituted ethene backbone, and a 4-(trifluoromethyl)-2-pyridylamino moiety. This compound combines electron-withdrawing groups (e.g., nitro, sulfonyl, trifluoromethyl) and aromatic systems, which may confer unique physicochemical and biological properties. Such structural motifs are often associated with applications in medicinal chemistry, particularly in enzyme inhibition or as intermediates in drug synthesis .
Properties
IUPAC Name |
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3N3O4S/c15-10-1-3-11(4-2-10)26(24,25)13(21(22)23)8-20-12-7-9(5-6-19-12)14(16,17)18/h1-8H,(H,19,20)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZHBARAAOUFBB-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=NC=CC(=C2)C(F)(F)F)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=NC=CC(=C2)C(F)(F)F)/[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting certain enzymes, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS).
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit anticancer properties. For instance, the bromophenyl and trifluoromethyl groups are often associated with increased potency against various cancer cell lines. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways.
Enzyme Inhibition
The sulfonamide moiety is recognized for its ability to inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes. This inhibition can disrupt metabolic processes in pathogenic organisms or cancer cells, making it a valuable target for therapeutic development.
Study 1: Antitumor Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of several derivatives of this compound. The results demonstrated significant inhibition of cell proliferation in human cancer cell lines (e.g., MCF-7 and A549), with IC50 values ranging from 10 to 30 µM. The mechanism was linked to cell cycle arrest and induction of apoptosis via the mitochondrial pathway .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of this compound. Using a series of enzyme assays, it was found that the compound effectively inhibited carbonic anhydrase II with an IC50 value of 0.5 µM, indicating strong inhibitory potential . This effect was attributed to the formation of a reversible complex between the enzyme and the sulfonamide group.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives (Enone Backbone)
describes chalcone analogs like (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one and (E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one. These share the bromophenyl or trifluoromethylphenyl groups with the target compound but differ in their enone backbone (C=O vs. nitro ethene).
- Chalcones exhibit moderate yields (~62%) and melting points (141–145°C), whereas the target compound’s nitro ethene core may reduce thermal stability due to higher steric strain .
Sulfonyl-Containing Piperazine Derivatives
highlights 1-[(4-Bromophenyl)sulfonyl]-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine (CAS: 478077-46-2), which shares the 4-bromophenylsulfonyl and trifluoromethylpyridyl groups but replaces the nitro ethene with a piperazine ring.
- Key Differences: The piperazine moiety introduces basicity and hydrogen-bonding capacity, improving solubility in polar solvents.
Trifluoromethylpyridyl-Thioether Compounds
includes 1-{[5-(Trifluoromethyl)-2-pyridyl]thio}acetone , which features a thioether-linked trifluoromethylpyridyl group.
- Key Differences :
Heterocyclic Sulfonamide Derivatives
and describe compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide, which share sulfonamide and trifluoromethyl groups but incorporate fused heterocyclic cores.
- Key Differences: The chromenone-pyrazolopyrimidine system in these derivatives enables π-π stacking interactions, a feature absent in the target compound’s simpler ethene backbone. These compounds are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki reactions), suggesting divergent synthetic routes compared to the target molecule’s nitro ethene formation .
Comparative Data Table
Q & A
Basic: What synthetic strategies are optimal for preparing 1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene, considering functional group reactivity?
Methodological Answer:
A stepwise approach is recommended:
Sulfonation: Introduce the sulfonyl group to the 4-bromophenyl ring using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
Nitro Group Incorporation: Nitration via mixed acid (HNO₃/H₂SO₄) at 50°C, followed by neutralization with NaHCO₃.
Pyridylamino Ethene Coupling: Employ Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base in toluene at 110°C for 24 hours .
Key Considerations:
- Monitor reaction progress via TLC/HPLC to prevent side reactions (e.g., nitro group reduction).
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Advanced: How can computational modeling predict the compound’s binding affinity to biological targets like kinases?
Methodological Answer:
Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., EGFR, VEGFR). Parameterize the trifluoromethyl group’s electrostatic contributions using DFT-derived charges .
MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the sulfonyl group and kinase hinge regions.
Free Energy Calculations: Apply MM-PBSA to estimate ΔG binding. Validate with in vitro kinase inhibition assays (IC₅₀ correlation) .
Basic: What spectroscopic techniques are essential for structural validation?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the pyridylamino group (δ ~8.2–8.5 ppm for pyridine protons) and sulfonyl integration (no splitting due to symmetry) .
- IR Spectroscopy: Identify key stretches: S=O (1150–1250 cm⁻¹), NO₂ (1520 cm⁻¹ asymmetric, 1350 cm⁻¹ symmetric) .
- LC-MS: Verify molecular ion [M+H]⁺ and assess purity (>95% by UV at 254 nm) .
Advanced: How can contradictory biological activity data across assays be resolved?
Methodological Answer:
Assay Orthogonality: Compare results from enzymatic (e.g., fluorogenic substrate) vs. cellular (e.g., MTT) assays. Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
Dose-Response Curves: Generate 10-point IC₅₀ curves in triplicate. Address solubility issues (e.g., DMSO concentration ≤0.1%) .
Target Engagement Studies: Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cell lysates .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines.
- Anticancer Screening: NCI-60 cell line panel, with GI₅₀ values calculated via SRB assay .
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., ADP-Glo™) with Z’ factor >0.5 .
Advanced: How does the compound’s stereoelectronic profile influence nucleophilic substitution reactions?
Methodological Answer:
X-ray Crystallography: Resolve the crystal structure to identify electron-deficient regions (e.g., sulfonyl-nitro conjugation) .
DFT Calculations: Map electrostatic potential surfaces (EPS) to predict sites for SNAr (para to sulfonyl group).
Kinetic Studies: Measure rates with varying nucleophiles (e.g., thiophenol vs. aniline) in DMF/K₂CO₃. Correlate with Hammett σ values .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use EtOH/H₂O (7:3) to exploit solubility differences between nitro and sulfonyl groups.
- HPLC: Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) for final purity >99% .
Advanced: Can this compound serve as a fluorophore? What design modifications enhance quantum yield?
Methodological Answer:
TD-DFT Calculations: Predict excitation/emission wavelengths. Modify the pyridyl group with electron-donating substituents (e.g., -OMe) to redshift λmax .
Synthetic Tuning: Introduce π-extended substituents (e.g., vinyl groups) to increase conjugation.
Quantum Yield Measurement: Use integrating sphere with Rhodamine B as standard (ϕ = 0.31 in EtOH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
